(9-Phenanthryl)methyl methacrylate (9-Phenanthryl)methyl methacrylate
Brand Name: Vulcanchem
CAS No.: 53223-82-8
VCID: VC20752125
InChI: InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
SMILES: CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
Molecular Formula: C19H16O2
Molecular Weight: 276.3 g/mol

(9-Phenanthryl)methyl methacrylate

CAS No.: 53223-82-8

Cat. No.: VC20752125

Molecular Formula: C19H16O2

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

(9-Phenanthryl)methyl methacrylate - 53223-82-8

CAS No. 53223-82-8
Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
IUPAC Name phenanthren-9-ylmethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
Standard InChI Key SKCCBBCEVTUWBS-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
Canonical SMILES CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31

(9-Phenanthryl)methyl methacrylate, also known as phenanthren-9-ylmethyl methacrylate, is a chemical compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol. This compound is classified as an ester and is notable for its applications in organic synthesis and polymer chemistry, particularly in the development of luminescent materials.

Synthesis and Polymerization

(9-Phenanthryl)methyl methacrylate can be synthesized through various methods, including esterification reactions involving phenanthrene derivatives and methacrylic acid. Its polymerization can be achieved using different techniques such as free radical polymerization or atom transfer radical polymerization (ATRP), which allows for control over the molecular weight and architecture of the resulting polymers.

Polymerization Techniques

The polymerization process typically involves:

  • Initiators: Common initiators include benzoyl peroxide or other radical initiators.

  • Solvents: Nonpolar solvents like toluene are often used during the reaction.

  • Temperature: Reactions are generally conducted at elevated temperatures (e.g., 70–105 °C).

Luminescent Polymers

One of the significant applications of (9-Phenanthryl)methyl methacrylate is in the production of luminescent polymers. Studies have shown that incorporating this compound into polymer matrices enhances their photophysical properties, making them suitable for optoelectronic applications.

Antenna Effect

Research has demonstrated that polymers containing (9-Phenanthryl)methyl methacrylate exhibit an "antenna effect," where energy transfer occurs efficiently within the polymer matrix, leading to increased luminescence intensity.

Research Findings

Recent studies have focused on the properties and behaviors of polymers derived from (9-Phenanthryl)methyl methacrylate:

  • Energy Transfer Studies: Research indicates that poly[(9-phenanthryl)methyl methacrylate] shows efficient singlet electronic energy transfer, enhancing its potential in light-emitting applications .

  • Mechanical Properties: The addition of phenanthryl groups into polymer chains has been found to increase viscosity and hardness, suggesting improved mechanical properties for various applications .

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